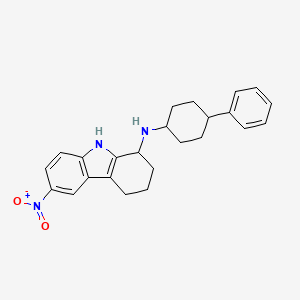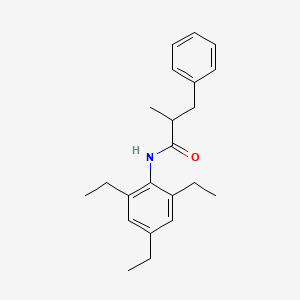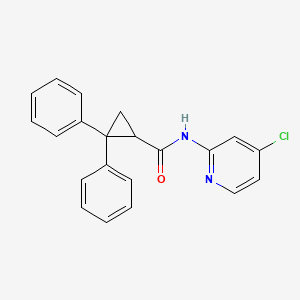
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of MAO, AChE, and BChE enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, which can lead to improved cognitive function and potentially slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of using 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its potent inhibitory effects on several enzymes. This makes it a useful tool for studying the role of these enzymes in neurological disorders. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are several future directions for research on 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One direction is to further investigate its potential therapeutic applications in neurological disorders. Additionally, studies could focus on optimizing the synthesis method to increase the availability of the compound for research purposes. Finally, research could explore the potential side effects and toxicity of the compound to ensure its safety for therapeutic use.
In conclusion, 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent inhibitor of several enzymes and has shown potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but it is a promising compound for future study.
合成方法
The synthesis of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the reaction of 4-phenylcyclohexanone with nitroethane in the presence of ammonium acetate to yield 4-phenylcyclohexyl nitropropene. The nitropropene is then reduced using sodium borohydride to produce 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
科学研究应用
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of neurotransmitters and can contribute to the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-27(29)19-13-14-22-21(15-19)20-7-4-8-23(24(20)26-22)25-18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-3,5-6,13-15,17-18,23,25-26H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKDEDBOPETKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)
![butyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5107211.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5107219.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)